Leniolisib

Description

Properties

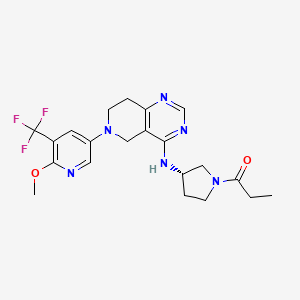

IUPAC Name |

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKYMZXCGYXLPL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354690-24-6 | |

| Record name | Leniolisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leniolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LENIOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leniolisib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

Introduction

Leniolisib, marketed as Joenja, is a first-in-class, potent, and selective small molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is the first therapy approved specifically for Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), a rare primary immunodeficiency.[1][2][4] APDS is caused by gain-of-function mutations in the genes encoding the catalytic subunit p110δ (PIK3CD) or loss-of-function variants in the gene for the regulatory subunit p85α (PIK3R1) of PI3Kδ.[1][5] These mutations lead to hyperactivity of the PI3K/AKT/mTOR signaling pathway, a critical network that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[5][6][7] The resulting dysregulation manifests as immunodeficiency, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[8][9] This guide provides an in-depth technical overview of this compound's mechanism of action, its targeted role within the PI3K/AKT/mTOR pathway, and the key experimental data supporting its therapeutic efficacy.

Mechanism of Action: Correcting a Hyperactive Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[7] Under normal physiological conditions, receptor tyrosine kinases or G-protein coupled receptors activate PI3K. PI3K, a heterodimer composed of a regulatory and a catalytic subunit, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][10][11] PIP3 recruits and activates downstream kinases, most notably AKT.[10][11][12] Activated AKT proceeds to phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[10][12]

In APDS, genetic mutations lead to constitutive, unregulated activation of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1][9] This results in excessive production of PIP3 and sustained downstream signaling through AKT and mTOR, causing abnormal development and function of B and T lymphocytes.[1][12][13]

This compound functions by selectively inhibiting the catalytic p110δ subunit of PI3Kδ.[1][14] It binds to the active site of the enzyme, preventing the conversion of PIP2 to PIP3.[1][11] This targeted inhibition effectively dampens the hyperactive downstream signaling, reducing AKT phosphorylation and modulating mTOR activity.[1][12][13] By normalizing this pathway in immune cells, this compound addresses the underlying molecular defect in APDS, leading to a reduction in lymphoproliferation and a correction of immune dysregulation.[2][9]

Figure 1: this compound's inhibition of the PI3Kδ signaling pathway.

Quantitative Data

Biochemical and Cellular Activity

This compound's potency and selectivity have been quantified through various in vitro assays. It demonstrates a marked preference for the PI3Kδ isoform compared to other Class I PI3K isoforms.

| Assay Type | Target Isoform | IC50 Value | Selectivity vs. PI3Kδ | Reference |

| Cell-Free Enzyme Assay | PI3Kδ | 11 nM | - | [5] |

| PI3Kα | 244 nM | 22-fold | [5] | |

| PI3Kβ | 424 nM | 38-fold | [5] | |

| PI3Kγ | 2,230 nM | 202-fold | [5] | |

| Human Cell-Based Assay | PI3Kδ | 0.056 µM | - | [15] |

| PI3Kα | 1.62 µM | ~29-fold | [15] | |

| PI3Kβ | 2.37 µM | ~42-fold | [15] | |

| PI3Kγ | >7.42 µM | >132-fold | [15] | |

| Rat-1 Cell Line (mutant PI3Kδ) | pAKT Inhibition | 0.05 - 0.205 µM | - | [15] |

Table 1: In Vitro Inhibitory Activity of this compound

In cell-based assays using Rat-1 fibroblasts engineered to express APDS-causative p110δ mutations, this compound treatment resulted in a concentration-dependent reduction of phosphorylated AKT (pAKT) levels.[9][13] This demonstrates its ability to counteract the hyperactivity of mutant PI3Kδ enzymes.[9]

Clinical Efficacy in APDS (Phase 3 Trial NCT02435173)

The efficacy of this compound was established in a global, randomized, triple-blind, placebo-controlled Phase 3 trial involving 31 APDS patients aged 12 years and older.[8][16] The study met its co-primary endpoints, demonstrating significant improvements in both immune dysregulation and lymphoproliferation over a 12-week period.[8][16][17]

| Endpoint | Parameter | This compound vs. Placebo (Adjusted Mean Change) | P-value | Reference |

| Co-Primary | Lymph Node Size (log10 SPD) | -0.25 | 0.0006 | [8][16][17] |

| Co-Primary | Naïve B Cells (% of B cells) | 37.30 | 0.0002 | [8][16][17] |

| Secondary | Spleen Volume (cm³) | -186 | 0.0020 | [8] |

Table 2: Key Efficacy Outcomes from the Phase 3 this compound Trial (12 Weeks)

Treatment with this compound led to a significant reduction in lymphadenopathy and spleen volume compared to placebo.[5][8] Furthermore, it prompted a normalization of the immune profile, evidenced by a substantial increase in the percentage of naïve B cells, which are typically reduced in APDS patients.[9][16]

Experimental Protocols

In Vitro pAKT Inhibition Assay in Transfected Cells

This assay is crucial for determining a compound's cellular potency against a specific kinase in a controlled environment.

Objective: To measure the effect of this compound on the phosphorylation of AKT in a cell line overexpressing hyperactive mutant p110δ.

Methodology:

-

Cell Culture and Transfection: Mammalian Rat-1 fibroblasts are cultured under standard conditions.[18] Cells are then transiently transfected with plasmids containing cDNA for human PIK3CD with known APDS-causative mutations (e.g., E1021K, C416R).[9][18] A wild-type PIK3CD transfectant serves as a control.

-

Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound or a vehicle control for a specified period.

-

Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like a BCA assay.

-

pAKT Detection: The levels of phosphorylated AKT (at a specific site like Ser473) and total AKT are measured. This is commonly done using:

-

Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pAKT(S473) and total AKT, followed by secondary antibodies for detection.[19]

-

Homogeneous Time-Resolved Fluorescence (HTRF): This high-throughput method uses a pair of antibodies (one for total AKT, one for pAKT) labeled with a donor and acceptor fluorophore.[18] The proximity of the antibodies when bound to phosphorylated AKT results in a measurable FRET signal.

-

-

Data Analysis: The pAKT signal is normalized to the total AKT signal. The results are then plotted against the this compound concentration to calculate the IC50 value.[19]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharming.com [pharming.com]

- 4. This compound approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]

- 5. This compound: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. medjournal360.com [medjournal360.com]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. researchgate.net [researchgate.net]

Leniolisib's Impact on B Cell and T Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Leniolisib on B cell and T cell function. This compound is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor that has shown significant efficacy in modulating immune responses, particularly in the context of activated PI3Kδ syndrome (APDS).[1][2] This document details the mechanism of action of this compound, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: The Role of PI3Kδ in Lymphocyte Function

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] The class IA PI3K isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both B and T lymphocytes.[4][5]

In B cells , PI3Kδ is a key component of the B cell receptor (BCR) signaling cascade. Its activation is essential for B cell development, survival, and differentiation into antibody-producing plasma cells.[6] Dysregulation of the PI3Kδ pathway can lead to impaired antibody production and an accumulation of immature B cells.

In T cells , PI3Kδ is activated downstream of the T cell receptor (TCR) and co-stimulatory molecules. It is vital for T cell activation, proliferation, cytokine production, and the differentiation of various T cell subsets, including T helper (Th) and regulatory T (Treg) cells.[7][8][9]

Activated PI3Kδ Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the genes encoding the p110δ (PIK3CD) or p85α (PIK3R1) subunits of PI3Kδ.[1][2] This leads to hyperactivation of the PI3Kδ pathway, resulting in a range of immunological abnormalities, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective small-molecule inhibitor of the p110δ catalytic subunit of PI3Kδ.[4] By binding to the ATP-binding site of PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B) and the mammalian target of rapamycin (mTOR).[10]

The inhibition of the hyperactive PI3Kδ/Akt/mTOR pathway by this compound helps to restore normal signaling in B and T cells.[10] This leads to a correction of the immune dysregulation observed in APDS, including a reduction in lymphoproliferation and a normalization of lymphocyte subset distribution and function.

dot

Caption: this compound inhibits PI3Kδ, blocking the downstream Akt/mTOR signaling pathway.

Quantitative Effects of this compound on B and T Cell Function

Clinical trials of this compound, particularly the Phase 3 trial NCT02435173, have provided robust quantitative data on its effects on various immunological parameters in patients with APDS.

In Vitro Potency

This compound demonstrates high selectivity for the PI3Kδ isoform.

| Parameter | Value | Reference |

| PI3Kδ IC50 | 11 nM | [11] |

| Selectivity vs. PI3Kα | 22-fold | [11] |

| Selectivity vs. PI3Kβ | 38-fold | [11] |

| Selectivity vs. PI3Kγ | 202-fold | [11] |

Reduction in Lymphoproliferation

A hallmark of APDS is lymphoproliferation, leading to enlarged lymph nodes and spleen. This compound treatment resulted in a significant reduction in the size of these organs.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Change in Index Lymph Node Size (sum of products of diameters) | -0.25 (95% CI: -0.38 to -0.12) | - | 0.0006 | [7][12][13][14] |

| Reduction in Spleen Volume (cm³) | -186 (95% CI: -297 to -76.2) | - | 0.0020 | [7][12][13] |

| Mean Reduction in Lymph Node Size (12 weeks) | 39% (range: 26%-57%) | - | - | [4] |

| Mean Reduction in Spleen Volume (12 weeks) | 40% (range: 13%-65%) | - | - | [4] |

| Mean Reduction in Index Lymph Node Size (Open-Label Extension) | 62.7% | - | - | [15] |

| Mean Reduction in Spleen Volume (Open-Label Extension) | 37.6% | - | - | [15] |

Normalization of B Cell Subsets

This compound treatment led to a significant shift in the B cell population, with an increase in naïve B cells and a decrease in transitional B cells.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Change in Percentage of Naïve B Cells | 37.30 (95% CI: 24.06 to 50.54) | - | 0.0002 | [7][12][13][14] |

| Mean Decrease in Transitional B-cell Levels (6-year follow-up) | from 38.17% to 2.47% | - | - | [3][16] |

Modulation of T Cell Subsets and Serum IgM

This compound also demonstrated effects on T cell populations and serum immunoglobulin M (IgM) levels.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Normalization of CD4:CD8 T-cell Ratio (6-year follow-up) | to 1.11 | - | - | [3][16] |

| Change in Serum IgM Levels (g/L) | -1.09 (95% CI: -1.78 to -0.39) | - | 0.002 | [6][8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.

Flow Cytometry for B and T Cell Subset Analysis

This protocol outlines the immunophenotyping of human whole blood to quantify various lymphocyte subsets.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-buffered saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD19, CD27, IgD, CD24, CD38

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow cytometer

Procedure:

-

Aliquot 100 µL of whole blood into a 5 mL flow cytometry tube.

-

Add the pre-titered panel of fluorochrome-conjugated antibodies to the blood.

-

Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

-

Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge at 300-400 x g for 5 minutes.

-

Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.

-

Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on lymphocyte populations and quantify B and T cell subsets (e.g., Naïve B cells: CD19+CD27-IgD+; Transitional B cells: CD19+CD24++CD38++).

References

- 1. www3.paho.org [www3.paho.org]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. fortislife.com [fortislife.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.pasteur.fr [research.pasteur.fr]

- 16. cloud-clone.com [cloud-clone.com]

Leniolisib's Selectivity for PI3K Delta: A Technical Overview

Introduction: Leniolisib (CDZ173) is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K family of lipid kinases is crucial for various cellular functions, including cell growth, proliferation, and survival.[2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the function of B and T cells.[3][4] Its hyperactivity is the pathogenic driver of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency.[5][6] The therapeutic strategy behind this compound is to specifically target PI3Kδ, thereby correcting the downstream signaling abnormalities in immune cells while avoiding the potential side effects associated with the inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms.[4] This guide provides a detailed examination of the quantitative data and experimental methodologies used to establish the selectivity profile of this compound.

Data Presentation: Isoform Selectivity of this compound

This compound's potency and selectivity have been characterized using both biochemical (cell-free) and cell-based assays. The data consistently demonstrates a high degree of selectivity for the PI3Kδ isoform over the α, β, and γ isoforms.

Table 1: Biochemical Assay Data - IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant human PI3K isoforms in cell-free enzymatic assays. Lower values indicate greater potency.

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ | Source |

| PI3Kδ | 11 | - | [2] |

| PI3Kα | 244 | 22-fold | [2] |

| PI3Kβ | 424 | 38-fold | [2] |

| PI3Kγ | 2,230 | 202-fold | [2] |

Note: IC50 values can vary slightly between different reports due to minor variations in assay conditions. For example, other sources reported IC50 values of 280 nM for PI3Kα and 480 nM for PI3Kβ.[7] Another report cites a 28-fold selectivity over PI3Kα, 43-fold over PI3Kβ, and 257-fold over PI3Kγ.[5]

Table 2: Cell-Based Assay Data - IC50 Values

The following table presents the IC50 values from human cell-based assays, which measure the inhibitor's activity within a cellular context.

| PI3K Isoform | IC50 (µM) | Fold Selectivity vs. PI3Kδ | Source |

| PI3Kδ | 0.056 | - | [7] |

| PI3Kα | 1.62 | ~29-fold | [7] |

| PI3Kβ | 2.37 | ~42-fold | [7] |

| PI3Kγ | >7.42 | >132-fold | [7] |

Signaling Pathway Visualization

The diagram below illustrates the PI3K/AKT signaling pathway. PI3K enzymes phosphorylate PIP2 to generate PIP3, a second messenger that activates downstream signaling cascades, prominently through AKT. This compound selectively targets the PI3Kδ isoform, blocking this cascade in immune cells where PI3Kδ is predominantly expressed.

Caption: PI3K/AKT Signaling Pathway & this compound Inhibition.

Experimental Protocols

The selectivity of this compound was determined through a series of biochemical and cell-based assays designed to measure its inhibitory activity against different PI3K isoforms.

Biochemical (Cell-Free) Enzyme Assays

These assays measure the direct inhibition of purified recombinant PI3K enzymes.

-

Objective: To determine the IC50 of this compound against isolated PI3Kα, β, δ, and γ isoforms.

-

Principle: A common method is a kinase activity assay that measures the consumption of ATP, which is proportional to the kinase's enzymatic activity. The amount of remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal.

-

General Protocol:

-

Reaction Setup: Recombinant human PI3K isoforms (α, β, δ, γ) are individually incubated in reaction buffer containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and a fixed concentration of ATP.

-

Inhibitor Addition: A range of this compound concentrations is added to the reaction wells for each isoform. Control wells contain vehicle (e.g., DMSO).

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature).

-

Activity Measurement: A kinase detection reagent (e.g., ADP-Glo™) is added. This reagent first stops the enzymatic reaction and then converts the ADP produced into ATP. A second reagent containing luciferase/luciferin is added to measure the total ATP, generating a luminescent signal inversely proportional to the kinase activity.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and plotted as percent inhibition versus this compound concentration. A dose-response curve is fitted to calculate the IC50 value for each isoform.

-

Cell-Based Assays (pAKT Inhibition)

These assays evaluate the potency of this compound in a cellular environment, providing a more physiologically relevant measure of its activity.

-

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of the PI3K signaling pathway downstream of each isoform.

-

Principle: The phosphorylation of AKT at Serine 473 (pAKT) is a direct and measurable consequence of PI3K activation. By measuring the reduction in pAKT levels, the inhibitory effect of this compound on each PI3K isoform can be quantified.

-

General Protocol:

-

Cell Lines: Rat-1 fibroblast cell lines, which do not endogenously express high levels of PI3K, are transfected to stably express individual human PI3K isoforms (myr-p110α, myr-p110β, or myr-p110δ).[3]

-

Cell Treatment: The transfected cells are seeded in microplates and starved of serum to reduce baseline signaling. Subsequently, cells are treated with a serial dilution of this compound or vehicle control for a defined period.

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

pAKT Measurement: The level of pAKT in the cell lysates is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for pAKT and total AKT (for normalization).

-

Data Analysis: The pAKT signal is normalized to the total AKT or a housekeeping protein. The percentage of pAKT inhibition is plotted against the this compound concentration, and a dose-response curve is used to determine the cellular IC50 for each isoform.[3]

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow used to determine the isoform selectivity of a kinase inhibitor like this compound.

Caption: Workflow for Determining PI3K Isoform Selectivity.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CDZ173 (this compound), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ashpublications.org [ashpublications.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Genetic Basis of Activated PI3K Delta Syndrome (APDS) and the Therapeutic Mechanism of Leniolisib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activated Phosphoinositide 3-kinase Delta (PI3Kδ) Syndrome (APDS), a rare primary immunodeficiency (PI), arises from genetic mutations that cause hyperactivation of the PI3K/AKT signaling pathway.[1][2] This leads to a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an elevated risk of lymphoma.[2][3] The discovery of the monogenic basis of APDS has paved the way for precision medicine.[4] Leniolisib (Joenja®) is the first approved targeted therapy for APDS, functioning as a potent and selective inhibitor of the PI3Kδ enzyme.[5][6] This guide provides an in-depth analysis of the genetic underpinnings of APDS, the molecular consequences on the PI3Kδ signaling pathway, and the specific therapeutic action of this compound.

The Genetic Foundation of APDS

APDS is an autosomal dominant disorder, meaning a single copy of the altered gene is sufficient to cause the condition.[7][8] The disease is classified into two main types based on the affected gene, both resulting in the same downstream pathology of PI3Kδ hyperactivity.[4][9]

-

APDS1 is caused by heterozygous gain-of-function (GOF) mutations in the PIK3CD gene.[10][11] This gene encodes the p110δ catalytic subunit of the PI3Kδ enzyme.[12] These mutations lead to an intrinsically more active enzyme.[2]

-

APDS2 results from heterozygous loss-of-function (LOF) mutations in the PIK3R1 gene.[7][12] This gene encodes the p85α regulatory subunit, which normally holds the p110δ subunit in an inhibited state.[2] LOF mutations in p85α disrupt this inhibition, leading to constitutive activation of p110δ.[2][13]

While most cases are inherited, de novo (new) variants have also been observed.[14][15] The estimated prevalence of APDS is approximately one to two people per million.[9][14]

| Table 1: Genetic Classification of APDS | |

| Characteristic | Description |

| Disease | Activated PI3K Delta Syndrome (APDS) |

| Inheritance | Autosomal Dominant[7][8][11] |

| Type | APDS1 |

| Gene | PIK3CD[7][10][11] |

| Protein Product | p110δ (Catalytic Subunit)[7][10][12] |

| Mutation Type | Gain-of-Function (GOF)[10][11][12] |

| Type | APDS2 |

| Gene | PIK3R1[7][8][10] |

| Protein Product | p85α (Regulatory Subunit)[7][12][16] |

| Mutation Type | Loss-of-Function (LOF)[2][12][17] |

The PI3K/AKT Signaling Pathway and Its Dysregulation in APDS

The Class IA PI3K pathway is a critical intracellular signaling cascade that governs fundamental cellular processes in immune cells, including growth, proliferation, survival, and differentiation.[18] The δ isoform of PI3K (PI3Kδ), composed of the p110δ and p85α subunits, is predominantly expressed in hematopoietic cells.[10]

3.1 Normal Pathway Activation

Under normal physiological conditions, receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface are activated by extracellular signals. This recruits PI3Kδ to the plasma membrane, where the p110δ catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][18] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[10][18] Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex and the FOXO family of transcription factors, to regulate cellular functions.[19]

3.2 Pathway Hyperactivation in APDS

In APDS, GOF mutations in PIK3CD or LOF mutations in PIK3R1 disrupt the tight regulation of p110δ.[2][17] This results in a constitutively active PI3Kδ enzyme that continuously generates PIP3, even in the absence of upstream receptor stimulation.[3][18] The resulting signal amplification leads to chronically elevated levels of phosphorylated AKT (pAKT) and hyperactivation of the downstream mTOR pathway.[20][21] This sustained signaling disrupts lymphocyte development, leading to senescence of T cells, impaired B cell maturation, and ultimately, immune dysregulation and immunodeficiency.[7][22]

This compound: A Targeted Therapeutic Intervention

This compound is an oral, small-molecule inhibitor designed to selectively target the delta isoform of PI3K.[3][6] Its approval marked a significant milestone, providing the first disease-modifying treatment for APDS.[5]

4.1 Mechanism of Action

This compound directly addresses the root cause of APDS by inhibiting the overactive PI3Kδ enzyme.[23] It binds to the ATP-binding site within the catalytic p110δ subunit, preventing the phosphorylation of PIP2 to PIP3.[18][19] This action effectively dampens the hyperactive signaling cascade, reducing pAKT levels and normalizing downstream cellular processes.[22] By restoring homeostasis in the PI3K pathway, this compound corrects the immune dysregulation and reduces the lymphoproliferation characteristic of APDS.[3][17]

| Table 2: this compound PI3K Isoform Selectivity | |

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kδ | 11 |

| PI3Kα | 244 |

| PI3Kβ | 424 |

| PI3Kγ | 2,230 |

| Data from cell-free isolated enzyme assays.[13][17] |

digraph "Leniolisib_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];// Node Styles pi3k_mut [label="Hyperactive PI3Kδ\n(Mutant p110δ or p85α)", fillcolor="#FAD2D0", fontcolor="#202124", shape=box]; this compound [label="this compound", shape=ellipse, fillcolor="#D1E2FC", fontcolor="#202124", style="filled,bold", penwidth=2, color="#4285F4"]; pip2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; pip3 [label="PIP3\n(Production Blocked)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; akt [label="AKT\n(Phosphorylation Reduced)", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Immune Function\nNormalized", shape=ellipse, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges this compound -> pi3k_mut [label=" Inhibits ", color="#4285F4", style=bold, arrowhead=tee, fontcolor="#4285F4"]; pi3k_mut -> pip3 [label=" Phosphorylation ", color="#EA4335", style="dashed,bold", arrowhead=open]; pip2 -> pip3 [style=invis];

pip3 -> akt [label="Activation\nReduced", color="#5F6368", style=dashed]; akt -> downstream [color="#34A853", style=bold];

// Layout {rank=same; pip2; pip3;} pip2 -> pi3k_mut [style=invis]; }

4.2 Clinical Efficacy

A pivotal Phase 3, randomized, placebo-controlled trial in 31 APDS patients (≥12 years old) demonstrated the significant efficacy of this compound (70 mg twice daily).[3][6] The study met its co-primary endpoints, showing a substantial reduction in lymphoproliferation and normalization of immune cell populations.[6]

| Table 3: Key Efficacy Outcomes from Phase 3 Trial of this compound in APDS | ||

| Endpoint | This compound | Placebo |

| Co-Primary Endpoint 1: Lymph Node Size | ||

| Adjusted Mean Change vs. Baseline | -0.25 | (Improvement) |

| P-value vs. Placebo | 0.0006 | |

| Co-Primary Endpoint 2: Naïve B Cells | ||

| Adjusted Mean Change in Percentage | 37.30% | (Increase) |

| P-value vs. Placebo | 0.0002 | |

| Secondary Endpoint: Spleen Volume | ||

| Adjusted Mean Difference in Volume (cm³) | -186 | (Reduction) |

| P-value vs. Placebo | 0.0020 | |

| Data from a 12-week treatment period.[3][6] |

Treatment with this compound also led to the normalization of circulating transitional B cells and a reduction in senescent T cells.[22][24] The therapy was well-tolerated, with most adverse events being mild.[3][17]

Experimental Protocols and Methodologies

5.1 Genetic Diagnosis of APDS

The definitive diagnosis of APDS requires molecular genetic testing to identify pathogenic variants in PIK3CD or PIK3R1.[1][25][26]

Methodology: Targeted Gene Panel Sequencing or Whole Exome Sequencing (WES)

-

Sample Collection: Collect a peripheral blood sample from the patient for genomic DNA extraction.

-

Library Preparation: Shear the extracted DNA into fragments. Ligate adapters to the fragments to create a sequencing library.

-

Target Enrichment (for panel): Use probes to capture DNA fragments corresponding to a panel of known primary immunodeficiency genes, including PIK3CD and PIK3R1.

-

Sequencing: Sequence the enriched library (or the entire exome for WES) using a next-generation sequencing (NGS) platform.

-

Data Analysis: Align the sequence reads to the human reference genome.

-

Variant Calling and Annotation: Identify genetic variants within the target genes. Annotate variants for their predicted effect on protein function and frequency in population databases.

-

Interpretation: A clinical geneticist interprets the findings, classifying variants as pathogenic, likely pathogenic, benign, likely benign, or of uncertain significance, according to established guidelines. Confirmation of a pathogenic or likely pathogenic variant in PIK3CD or PIK3R1 confirms the diagnosis of APDS.[25]

5.2 Assessment of PI3K Pathway Activity via Phosphoflow Cytometry

This assay measures the level of phosphorylated AKT (pAKT) in specific immune cell subsets, providing a direct readout of PI3K pathway activity.[20]

Methodology: pAKT Detection in T-cell Blasts

-

Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from patient and healthy control blood. Culture the cells with a mitogen like phytohemagglutinin (PHA) to generate T-cell blasts.

-

Stimulation (Optional): Cells can be analyzed at baseline or after stimulation with T-cell receptor (TCR) agonists to assess induced pathway activity.

-

Fixation: Fix the cells immediately with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization: Permeabilize the cell membranes using a methanol-based buffer to allow antibodies to access intracellular targets.

-

Staining: Incubate the permeabilized cells with a cocktail of fluorescently-labeled antibodies. This includes surface markers (e.g., CD3, CD4) to identify T-cell subsets and an antibody specific for phosphorylated AKT (e.g., pAKT Ser473).

-

Data Acquisition: Analyze the stained cells on a flow cytometer.

-

Analysis: Gate on the T-cell population of interest (e.g., CD3+CD4+ cells) and quantify the median fluorescence intensity (MFI) of the pAKT signal. A higher MFI in patient cells compared to controls indicates pathway hyperactivation.[20][21]

5.3 In Vitro PI3Kδ Kinase Activity/Inhibitor Assay

This biochemical assay is used to determine the potency and selectivity of an inhibitor like this compound by measuring its effect on the enzymatic activity of purified PI3Kδ.[27][28]

Methodology: ADP-Glo™ Kinase Assay Format

-

Reaction Setup: In a 96-well plate, combine the following components:

-

Initiate Reaction: Add ATP to start the kinase reaction, which converts PIP2 and ATP into PIP3 and ADP. Incubate at a controlled temperature (e.g., 30°C).

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

-

Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

-

Measure Luminescence: The newly synthesized ATP is used by a luciferase/luciferin reaction within the detection reagent to produce a luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

- 1. Activated PI3K delta syndrome (APDS) | Immune Deficiency Foundation [primaryimmune.org]

- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medjournal360.com [medjournal360.com]

- 7. Activated PI3K-delta syndrome: MedlinePlus Genetics [medlineplus.gov]

- 8. immunodeficiencyuk.org [immunodeficiencyuk.org]

- 9. Frontiers | Activated PI3Kδ syndrome – reviewing challenges in diagnosis and treatment [frontiersin.org]

- 10. An updated review on activated PI3 kinase delta syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activated PI3K delta syndrome - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Activated PI3Kinase Delta Syndrome—A Multifaceted Disease [frontiersin.org]

- 13. This compound: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Primary immunodeficiencies [rarerevolutionmagazine.com]

- 15. Diagnosing APDS - APDS - All About APDS HCP [allaboutapds-hcp.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Frontiers | this compound: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 18. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 19. This compound | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Frontiers | Case Study: Mechanism for Increased Follicular Helper T Cell Development in Activated PI3K Delta Syndrome [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the approved indications for this compound? [synapse.patsnap.com]

- 24. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activated PI3K Delta Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. apdsandme.eu [apdsandme.eu]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

- 28. bpsbioscience.com [bpsbioscience.com]

Leniolisib's Impact on Immune Dysregulation in Primary Immunodeficiencies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, and its impact on the immune dysregulation characteristic of primary immunodeficiencies, with a focus on Activated PI3Kδ Syndrome (APDS). This document synthesizes key findings from clinical trials, outlines detailed experimental methodologies, and presents signaling pathways and experimental workflows for a comprehensive understanding of this compound's mechanism of action and clinical efficacy.

Core Mechanism of Action and Rationale for Use in APDS

Activated PI3Kδ Syndrome is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, leading to hyperactivation of the PI3Kδ signaling pathway.[1] This pathway is crucial for the development, proliferation, and function of immune cells.[2] Its constitutive activation in APDS results in a complex phenotype of immune dysregulation, including lymphoproliferation, recurrent infections, and an increased risk of lymphoma.[1]

This compound is a small molecule inhibitor that selectively targets the δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[3] By inhibiting the hyperactive PI3Kδ, this compound aims to correct the downstream signaling abnormalities, thereby restoring immune homeostasis.[4]

Quantitative Clinical Trial Data

The efficacy and safety of this compound have been primarily evaluated in a Phase 3, randomized, double-blind, placebo-controlled trial (NCT02435173) and its open-label extension study.[1][5]

Table 1: Efficacy of this compound in Patients with APDS (12-Week Phase 3 Trial)[1][6]

| Endpoint | This compound (n=21) | Placebo (n=10) | Adjusted Mean Difference (95% CI) | p-value |

| Co-Primary Endpoints | ||||

| Change in Log10 SPD of Index Lymph Nodes¹ | -0.25 | -0.12 | -0.25 (-0.38, -0.12) | 0.0006 |

| Change in Percentage of Naïve B Cells² | 37.30 | 0.00 | 37.30 (24.06, 50.54) | 0.0002 |

| Secondary Endpoints | ||||

| Change in Spleen Volume (cm³) | -186 | 0 | -186 (-297, -76.2) | 0.0020 |

| Change in Transitional B Cell Percentage | Significant Decrease | No Significant Change | Not Reported | <0.05 |

| Change in Senescent T Cells (CD8+CD57+) | Significant Decrease | No Significant Change | Not Reported | <0.05 |

| Change in Serum IgM Levels | Decrease towards normal | No Significant Change | Not Reported | <0.05 |

¹Sum of the product of the diameters. ²Percentage of CD19+CD27-IgD+ cells among total B cells.

Table 2: Safety Profile of this compound (12-Week Phase 3 Trial)[1][6]

| Adverse Event (AE) Category | This compound (n=21) | Placebo (n=10) |

| Any AE | 23.8% | 30.0% |

| Grade 1-2 AEs | Most common | Most common |

| Serious AEs Related to Study Drug | 0 | 0 |

| Most Common AEs (>5%) | Headache, Sinusitis, Atopic Dermatitis | Not specified |

Detailed Experimental Protocols

Measurement of Lymphoproliferation

Methodology: Lymph node and spleen size were assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and at specified follow-up time points.

-

Index Lymph Nodes: Up to six of the largest lymph nodes were selected as index nodes based on the Cheson criteria (long axis > 1.5 cm). The sum of the product of the diameters (SPD) for these index nodes was calculated.

-

Spleen Volume: Spleen volume was calculated from axial MRI or CT images using a summation of areas method.

Immunophenotyping by Flow Cytometry

Methodology: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood and stained with fluorescently labeled monoclonal antibodies for multi-color flow cytometric analysis.

-

Sample Preparation: Whole blood was collected in EDTA tubes. PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

-

Antibody Staining: Cells were incubated with a cocktail of antibodies targeting specific cell surface markers. A representative panel for identifying key B and T cell subsets is provided below.

-

Gating Strategy for Naïve B Cells:

-

Gate on live, single lymphocytes based on forward and side scatter.

-

Identify B cells as CD19-positive.

-

Within the CD19+ gate, identify naïve B cells as being negative for the memory marker CD27 and positive for IgD (CD19+CD27-IgD+).

-

-

Gating Strategy for Senescent T Cells:

-

Gate on live, single lymphocytes.

-

Identify T cells as CD3-positive.

-

Within the CD3+ gate, identify cytotoxic T cells as CD8-positive.

-

Within the CD8+ gate, identify senescent T cells based on the expression of CD57 and lack of CD28 (CD8+CD57+CD28-).

-

PI3K Pathway Activity Assay (Intracellular Flow Cytometry)

Methodology: Phosphorylation of key downstream targets of PI3K, such as AKT and S6 ribosomal protein, was measured in specific immune cell subsets using intracellular flow cytometry.

-

Cell Stimulation (Optional): For measuring stimulated responses, PBMCs were treated with activating agents such as anti-IgM for B cells or anti-CD3/CD28 for T cells.

-

Fixation and Permeabilization: Cells were first stained for surface markers, then fixed with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins. Following fixation, cells were permeabilized using a detergent-based buffer (e.g., saponin or methanol) to allow entry of antibodies targeting intracellular epitopes.

-

Intracellular Staining: Permeabilized cells were incubated with fluorescently labeled antibodies specific for the phosphorylated forms of AKT (e.g., pAKT Ser473) and S6 (e.g., pS6 Ser235/236).

-

Data Acquisition and Analysis: Samples were acquired on a flow cytometer, and the mean fluorescence intensity (MFI) of the phospho-specific antibodies was quantified within the cell populations of interest.

Visualizations: Signaling Pathways and Workflows

Caption: PI3Kδ Signaling Pathway in APDS and the inhibitory action of this compound.

Caption: Experimental workflow for intracellular flow cytometry analysis.

References

- 1. An updated review on activated PI3 kinase delta syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD19+IgD+CD27- Naïve B Cells as Predictors of Humoral Response to COVID 19 mRNA Vaccination in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cellular aging and senescence characteristics of human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the Pharmacodynamics of Leniolisib in Preclinical Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is intended to serve as a resource for researchers and professionals involved in the study and development of targeted immunomodulatory therapies. This document details the mechanism of action of this compound, its effects on key signaling pathways and immune cells, and provides an overview of the experimental models and protocols used to elucidate its activity.

Introduction to this compound and Activated PI3Kδ Syndrome (APDS)

This compound (formerly CDZ173) is a small molecule inhibitor that selectively targets the δ isoform of the phosphoinositide 3-kinase (PI3K) enzyme.[1][2] This kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which plays a central role in the development, proliferation, and function of immune cells, particularly B and T lymphocytes.[3][4][5]

The primary therapeutic target for this compound is Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ) or loss-of-function mutations in the PIK3R1 gene (encoding the p85α regulatory subunit).[6][7] These mutations lead to hyperactivation of the PI3Kδ pathway, resulting in a range of clinical manifestations including recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[6][8] this compound is the first approved medication for the treatment of APDS.[1] By selectively inhibiting the overactive PI3Kδ, this compound aims to normalize immune function and ameliorate the clinical symptoms of the disease.[1][9]

Mechanism of Action: Selective Inhibition of PI3Kδ

This compound functions as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3Kδ.[5] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade.[4][10] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3][11]

In Vitro Pharmacodynamics

The in vitro activity of this compound has been characterized in a variety of cell-based and cell-free assays, demonstrating its potency and selectivity for PI3Kδ.

Kinase Selectivity

In cell-free isolated enzyme assays, this compound exhibits high selectivity for PI3Kδ over other Class I PI3K isoforms.[4] This selectivity is crucial for minimizing off-target effects that have been observed with pan-PI3K inhibitors.

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 11 | - |

| PI3Kα | 242 | 22-fold |

| PI3Kβ | 418 | 38-fold |

| PI3Kγ | 2222 | 202-fold |

| Table 1: In vitro selectivity of this compound against PI3K isoforms. Data compiled from isolated enzyme assays.[4] |

Inhibition of PI3K/AKT Signaling in Cell Lines

The functional consequence of PI3Kδ inhibition by this compound has been demonstrated in cell lines engineered to overexpress mutant, hyperactive forms of p110δ found in APDS patients.[2] In these models, this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT (pAKT), a key downstream marker of PI3K pathway activation.[2]

| Cell Line Model | Assay | Endpoint | This compound Effect |

| Rat-1 fibroblasts with p110δ mutants | HTRF | pAKT (S473) | Dose-dependent reduction |

| Patient-derived T-cell blasts | Flow Cytometry | pAKT (S473), pS6 | Dose-dependent reduction |

| Table 2: Summary of this compound's in vitro effects on PI3K/AKT signaling.[2] |

Effects on Immune Cell Function

This compound has been shown to modulate the function of various immune cell subsets in vitro, consistent with its mechanism of action.

-

B-Cell Proliferation and Activation: this compound inhibits the proliferation and activation of B-cells.[4] This is a key therapeutic effect, as APDS is characterized by abnormal B-cell maturation and function.

-

T-Cell Activation: In patient-derived T-cell blasts, this compound reduces the hyperactivation of the PI3K/AKT pathway upon T-cell receptor (TCR) stimulation.[2]

| Immune Cell Type | Assay | Endpoint | This compound Effect |

| B-Cells | Proliferation Assay (e.g., CFSE) | Cell Division | Inhibition |

| T-Cells | Flow Cytometry | pAKT, pS6 | Reduction upon stimulation |

| Table 3: this compound's impact on in vitro immune cell function.[2][4] |

In Vivo Pharmacodynamics in Preclinical Models

The in vivo efficacy of this compound has been evaluated in mouse models that recapitulate key features of APDS.

The p110δE1020K Knock-in Mouse Model

A key preclinical model for studying APDS is the p110δE1020K knock-in mouse.[8][11][12] This model carries a common gain-of-function mutation found in APDS patients and exhibits many of the immunological and clinical hallmarks of the disease, including:

-

Lymphoproliferation (splenomegaly and lymphadenopathy)

-

Altered B-cell and T-cell homeostasis

-

Impaired humoral immunity

Effects of this compound in APDS Mouse Models

While specific preclinical treatment studies with this compound in the p110δE1020K mouse model are not extensively detailed in publicly available literature, the outcomes of clinical trials in APDS patients provide strong evidence for the expected in vivo effects in a relevant animal model. These clinical findings, which would be mirrored in a preclinical setting, include:

-

Reduction in Lymphoproliferation: Significant reduction in the size of lymph nodes and spleen volume.[2][13]

-

Normalization of Immune Cell Populations:

| Parameter | In Vivo Effect |

| Lymph Node Size | Reduction |

| Spleen Volume | Reduction |

| Naïve B-Cell Percentage | Increase |

| Transitional B-Cell Percentage | Decrease |

| Senescent T-Cell Percentage | Decrease |

| Table 4: Expected in vivo pharmacodynamic effects of this compound in an APDS mouse model, based on clinical trial data.[2][13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the pharmacodynamics of this compound in preclinical models.

In Vitro pAKT/pS6 Signaling Assays

5.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) for pAKT

-

Cell Lines: Rat-1 fibroblasts transiently transfected with wild-type or mutant human PIK3CD cDNA.

-

Protocol Outline:

-

Seed transfected cells in appropriate culture plates.

-

Pre-incubate cells with a range of this compound concentrations.

-

Lyse the cells according to the HTRF kit manufacturer's protocol (e.g., Cisbio).

-

Add HTRF detection reagents (europium cryptate-labeled anti-pAKT antibody and d2-labeled anti-total AKT antibody).

-

Incubate to allow for antibody binding.

-

Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on a compatible plate reader.

-

Calculate the HTRF ratio and plot against this compound concentration to determine IC50 values.

-

5.1.2. Flow Cytometry for pAKT and pS6 in T-Cells

-

Cells: T-cell blasts generated from peripheral blood mononuclear cells (PBMCs) of healthy donors or APDS patients by stimulation with anti-CD3 and anti-CD28 antibodies.

-

Protocol Outline:

-

Pre-incubate T-cell blasts with titrated amounts of this compound for 30 minutes.

-

Stimulate cells with anti-CD3 for 10 minutes.

-

Fix and permeabilize the cells using a phosphoprotein staining buffer kit (e.g., BD Phosflow).

-

Stain with fluorescently-conjugated antibodies against pAKT (S473) and pS6 (S240/244).

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pAKT and pS6 in the T-cell population.

-

B-Cell Proliferation Assay (CFSE-based)

-

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[5]

-

Protocol Outline:

-

Isolate B-cells from peripheral blood or spleen.

-

Label the cells with CFSE dye (typically 1-5 µM).

-

Culture the labeled cells in the presence of various concentrations of this compound.

-

Stimulate B-cell proliferation with appropriate agents (e.g., anti-IgM, IL-4, or LPS).

-

Incubate for 3-5 days to allow for cell division.

-

Acquire data on a flow cytometer and analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to successive generations of divided cells.

-

Calculate proliferation indices to quantify the inhibitory effect of this compound.

-

In Vivo Studies in APDS Mouse Model

5.3.1. Animal Model and Treatment

-

Model: p110δE1020K knock-in mice on a C57BL/6 background.

-

Treatment Regimen: While specific preclinical dosing regimens for this compound are not widely published, a typical approach would involve daily oral gavage for a period of several weeks. Dose levels would be selected based on pharmacokinetic studies to achieve plasma concentrations comparable to those found to be efficacious in human clinical trials (e.g., targeting trough concentrations that maintain a high level of pAKT inhibition).

5.3.2. Endpoint Analysis

-

Immunophenotyping of Spleen and Lymph Nodes by Flow Cytometry:

-

Harvest spleens and lymph nodes and prepare single-cell suspensions.

-

Perform red blood cell lysis for spleen samples.

-

Stain cells with a viability dye to exclude dead cells.

-

Stain with a panel of fluorescently-conjugated antibodies to identify key immune cell subsets. A representative panel might include markers for:

-

B-cell subsets: CD19, B220, IgD, IgM, CD21, CD23, CD93 (for transitional B-cells)

-

T-cell subsets: CD3, CD4, CD8, CD44, CD62L (for naïve/memory T-cells), PD-1

-

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data to quantify changes in the proportions and absolute numbers of different immune cell populations.

-

-

Histological Analysis of Spleen and Lymph Nodes:

-

Fix spleen and lymph node tissues in 10% neutral buffered formalin.

-

Process and embed tissues in paraffin.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue architecture, follicular structures, and overall cellularity.

-

Immunohistochemistry (IHC) can also be performed to detect specific cell types (e.g., B-cells, T-cells) within the tissue context.

-

Conclusion

The preclinical pharmacodynamics of this compound have been robustly characterized, demonstrating its potent and selective inhibition of PI3Kδ. In vitro studies have confirmed its ability to block the hyperactive PI3K/AKT signaling pathway in cells expressing APDS-associated mutations and to modulate the function of key immune cells. In vivo, this compound is expected to ameliorate the immunopathology of APDS by reducing lymphoproliferation and normalizing immune cell homeostasis, as strongly suggested by clinical trial outcomes. The experimental models and protocols described in this guide provide a framework for the continued investigation of this compound and other targeted therapies for APDS and related immunological disorders.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing the MRI Appearance of the Lymph Nodes and Spleen in Wild-Type and Immuno-Deficient Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor this compound for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - PL [thermofisher.com]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]

- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Molecular Interactions of Leniolisib with the PI3Kδ Catalytic Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib (CDZ173) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) catalytic subunit, p110δ. Its targeted action has shown significant therapeutic promise, particularly in the treatment of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the PI3Kδ catalytic subunit, detailing its mechanism of action, binding kinetics, and the experimental methodologies used to characterize these interactions. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's function at a molecular level.

Introduction to PI3Kδ and this compound

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation.[1] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] The p110δ isoform is predominantly expressed in hematopoietic cells and is a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for the development and function of B and T cells.[1][3]

Gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit, lead to hyperactivation of the PI3Kδ pathway.[2] This results in the rare primary immunodeficiency known as activated PI3Kδ syndrome (APDS), characterized by recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[4]

This compound is an oral, selective inhibitor of PI3Kδ developed to address the underlying cause of APDS.[4] By specifically targeting the hyperactive p110δ, this compound aims to normalize the downstream signaling cascade and restore immune function.[2]

Mechanism of Action: Targeting the ATP-Binding Site

This compound exerts its inhibitory effect by directly binding to the ATP-binding pocket of the p110δ catalytic subunit.[2][5] This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] The reduction in PIP3 levels leads to the downregulation of the downstream AKT/mTOR signaling pathway, thus mitigating the effects of PI3Kδ hyperactivation.[2]

Structural Insights from Co-crystallography

The precise molecular interactions between this compound and the PI3Kδ catalytic subunit have been elucidated through X-ray crystallography. The co-crystal structure of this compound bound to p110δ has been deposited in the Protein Data Bank (PDB) with the accession code 5O83 .[6]

Analysis of the 5O83 structure reveals that this compound occupies the ATP-binding site and engages in a network of interactions with key amino acid residues. A critical interaction for its selectivity is the stacking of the propionamide group of this compound with the side chain of Tryptophan 760 (W760) .[3][7] This interaction is favored in PI3Kδ, while in other isoforms like PI3Kα, steric hindrance from other residues prevents a similar favorable binding conformation, contributing to this compound's selectivity.[3] Other residues within the ATP-binding pocket that form hydrogen bonds and hydrophobic interactions with this compound include Valine 828 , Methionine 752 , Lysine 707 , and Aspartate 911 .

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of an inhibitor.

| PI3K Isoform | Biochemical IC50 (nM) | Selectivity Fold vs. PI3Kδ |

| PI3Kδ (p110δ) | 11[3] | 1 |

| PI3Kα (p110α) | 244[3] | 22 |

| PI3Kβ (p110β) | 424[3] | 38 |

| PI3Kγ (p110γ) | 2,230[3] | 202 |

Table 1: Biochemical IC50 values of this compound for Class I PI3K isoforms. Data compiled from in vitro cell-free isolated enzyme assays.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of this compound with the PI3Kδ catalytic subunit.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to the kinase active site.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high FRET signal is generated. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.[8]

Materials:

-

PIK3CD/PIK3R1 (p110δ/p85α) enzyme (Thermo Fisher Scientific)[8]

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)[9]

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

-

This compound (or other test compound) serially diluted in DMSO

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 1X Kinase Buffer A solution.[8]

-

Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations are typically 5 nM kinase and 2 nM antibody.[10]

-

Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically around the Kd of the tracer for the kinase.[10]

-

Prepare a serial dilution of this compound in DMSO, and then create a 3X intermediate dilution in 1X Kinase Buffer A.[9]

-

-

Assay Assembly:

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).[8]

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaLISA® SureFire® Ultra™ p-AKT (Ser473) Cellular Assay

This assay quantifies the phosphorylation of AKT at Serine 473 in cell lysates, providing a measure of the PI3K pathway activity.

Principle: This is a sandwich immunoassay using two bead types: Donor and Acceptor beads. In the presence of the target protein (p-AKT), two specific antibodies bring the Donor and Acceptor beads into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light. The amount of light emission is proportional to the amount of p-AKT in the sample.[11]

Materials:

-

Cells expressing the PI3Kδ pathway (e.g., B-cells, T-cells, or engineered cell lines)

-

Cell culture medium and supplements

-

Stimulant (e.g., anti-IgM and IL-4 for B-cells)[2]

-

This compound

-

Lysis Buffer (provided with the kit)

-

AlphaLISA® SureFire® Ultra™ Human Phospho-PI3K p85 (Tyr467) Detection Kit (PerkinElmer)[12]

-

384-well OptiPlate™ (PerkinElmer)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well culture plate and grow to the desired confluency.

-

Pre-treat cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the PI3K pathway with an appropriate agonist (e.g., 10 µg/mL anti-IgM and 10 ng/mL IL-4) for a short period (e.g., 15-30 minutes).[2]

-

-

Cell Lysis:

-

Remove the culture medium and add Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature with shaking to ensure complete lysis.[12]

-

-

Assay in 384-well Plate:

-

Transfer 10 µL of cell lysate to a 384-well OptiPlate.[12]

-

Add 5 µL of the Acceptor Mix (containing the CaptSure™-tagged antibody) to each well and incubate for 1 hour at room temperature.[12]

-

Add 5 µL of the Donor Mix (containing the streptavidin-coated Donor beads and biotinylated antibody) to each well.[12]

-

-

Incubation and Measurement:

-

Incubate for 1 hour at room temperature in the dark.[12]

-

Read the plate on an AlphaScreen-compatible reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value for p-AKT inhibition.

-

PI3Kδ Signaling Pathway

The following diagram illustrates the canonical PI3Kδ signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the PI3Kδ catalytic subunit. Its mechanism of action, centered on the competitive inhibition of ATP binding, has been well-characterized through biochemical and cellular assays and confirmed by structural biology. The detailed understanding of its molecular interactions with p110δ provides a strong foundation for its clinical application in APDS and potentially other immune-mediated disorders characterized by PI3Kδ hyperactivation. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development and immunology.

References

- 1. Frontiers | this compound: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 2. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CDZ173 (this compound), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. revvity.com [revvity.com]

- 12. revvity.com [revvity.com]

Leniolisib: A Deep Dive into its Foundational Science and Clinical Potential in Immune-Mediated Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leniolisib, marketed under the brand name Joenja, is a first-in-class, potent, and selective small-molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1] Initially developed by Novartis and later licensed to Pharming Group N.V., it is the first and only treatment approved specifically for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), a rare primary immunodeficiency.[1][2][3] APDS is characterized by hyperactive PI3Kδ signaling, leading to a complex clinical phenotype of immune deficiency, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[4][5]

The targeted mechanism of this compound, which directly addresses the underlying molecular pathology of APDS, has demonstrated significant clinical benefits in this patient population. This has spurred further investigation into its potential utility across a broader spectrum of immune-mediated diseases where the PI3Kδ pathway is implicated. This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies for the scientific community.

Mechanism of Action: Targeting the PI3Kδ Signaling Hub

The Class IA PI3Ks are crucial lipid kinases that regulate a wide array of cellular functions, including cell growth, proliferation, survival, differentiation, and migration.[6] The p110δ catalytic subunit, in particular, is predominantly expressed in leukocytes, making it a key player in both innate and adaptive immunity.[7]

In normal immune function, PI3Kδ is activated by various cell-surface receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[6][7] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT, which in turn modulates other key pathways like the mechanistic target of rapamycin (mTOR).[8][9]

In APDS, gain-of-function mutations in the PIK3CD gene (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) cause constitutive, hyperactive PI3Kδ signaling.[10] This dysregulation disrupts lymphocyte development and function, leading to the characteristic immune abnormalities of the disease.[10]

This compound is a highly selective inhibitor that binds to the active site of the p110δ subunit, blocking its kinase activity.[8] By preventing the excessive production of PIP3, this compound normalizes the downstream signaling cascade, thereby correcting the immune dysregulation and reducing the lymphoproliferation driven by the hyperactive pathway.[1][11]

Quantitative Data Summary

The clinical development of this compound has yielded significant quantitative data, primarily from studies in patients with APDS and preclinical models.

Table 1: this compound Selectivity

This compound demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms in cell-free isolated enzyme assays.[4]

| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kδ | 11 | - |

| PI3Kα | 244 | 22 |

| PI3Kβ | 424 | 38 |

| PI3Kγ | 2,230 | 202 |

| Data sourced from Hoegenauer et al., 2016; Hoegenauer et al., 2017 as cited in[4]. |

Table 2: Efficacy Data from Phase III APDS Trial (NCT02435173)

This 12-week, randomized, placebo-controlled trial enrolled 31 patients with APDS aged 12 years and older.[12]

| Endpoint | This compound (n=21) | Placebo (n=10) | Adjusted Mean Difference | P-value |

| Co-Primary Endpoints | ||||

| Change in Lymph Node Size (log₁₀ SPD)¹ | Reduction | Stable/Increase | -0.25 (95% CI: -0.38, -0.12) | 0.0006 |

| Change in Naïve B Cells (%)² | Increase | Decrease | 37.30 (95% CI: 24.06, 50.54) | 0.0002 |

| Secondary Endpoints | ||||

| Change in Spleen Volume (cm³) | Reduction | Increase | -186 (95% CI: -297, -76.2) | 0.0020 |

| Improvement in Cytopenias | 82% of cases improved | 60% of cases improved | N/A | N/A |

| Data sourced from Rao VK, et al. Blood. 2023.[12][13][14] | ||||

| ¹ Sum of the products of the diameters of index lymph nodes. | ||||

| ² Percentage of naïve B cells (CD19⁺CD27⁻CD10⁻) out of total B cells. |

Table 3: Efficacy Data from Open-Label Dose-Finding APDS Study

This 12-week study evaluated 6 APDS patients and demonstrated significant improvements in lymphoproliferation.[11][15]

| Endpoint | Mean Reduction from Baseline | Range |

| Lymph Node Size | 39% | 26% - 57% |

| Spleen Volume | 40% | 13% - 65% |

| Data sourced from Rao VK, et al. Blood. 2017.[15] |

Table 4: Preclinical Efficacy in Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)